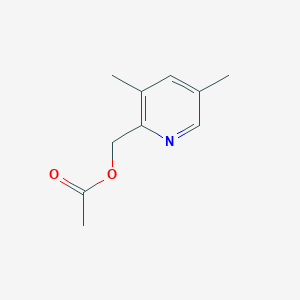

(3,5-Dimethylpyridin-2-yl)methyl acetate

Description

(3,5-Dimethylpyridin-2-yl)methyl acetate (CAS: 206990-64-9) is a pyridine derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Structurally, it features a pyridine ring substituted with methyl groups at the 3- and 5-positions, along with an acetoxymethyl group at the 2-position. This compound is primarily recognized as a pharmaceutical impurity or intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole . Its role in drug metabolism and degradation pathways underscores its significance in quality control and analytical chemistry within the pharmaceutical industry .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(3,5-dimethylpyridin-2-yl)methyl acetate |

InChI |

InChI=1S/C10H13NO2/c1-7-4-8(2)10(11-5-7)6-13-9(3)12/h4-5H,6H2,1-3H3 |

InChI Key |

WREAEHBWBSOXJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)COC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylpyridin-2-yl)methyl acetate typically involves the reaction of 3,5-dimethylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of (3,5-Dimethylpyridin-2-yl)methyl acetate may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the acetate group to an alcohol group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide

Major Products Formed:

- Oxidation yields pyridine N-oxides.

- Reduction yields alcohol derivatives.

- Substitution reactions yield various functionalized pyridine derivatives .

Scientific Research Applications

(3,5-Dimethylpyridin-2-yl)methyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (3,5-Dimethylpyridin-2-yl)methyl acetate can be contextualized by comparing it to related pyridine derivatives and pharmaceutical intermediates. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Comparative Analysis of (3,5-Dimethylpyridin-2-yl)methyl Acetate and Analogous Compounds

Key Structural and Functional Differences

Substituent Effects: The acetate group in (3,5-Dimethylpyridin-2-yl)methyl acetate enhances lipophilicity compared to its alcohol precursor, (3,5-Dimethylpyridin-2-yl)methanol, which is more hydrophilic due to the hydroxyl group .

Pharmaceutical Relevance :

- Unlike Omeprazole Impurity B , which contains a sulfinyl-benzimidazole moiety, (3,5-Dimethylpyridin-2-yl)methyl acetate lacks the benzimidazole ring, limiting its direct pharmacological activity but emphasizing its role as a synthetic intermediate .

Synthetic Utility :

- 2-Acetoxymethyl-5-methylpyridine (CAS: 772-71-4) shares a simpler substitution pattern, making it a more versatile intermediate for synthesizing pyridine-based ligands or catalysts .

Analytical Considerations

- Chromatographic Methods : High-performance liquid chromatography (HPLC) with UV detection, as described for omeprazole-related compounds, is likely applicable for analyzing (3,5-Dimethylpyridin-2-yl)methyl acetate due to structural similarities .

- Stability : The acetate group may confer greater stability under acidic conditions compared to sulfinyl or sulfonyl derivatives, which are prone to oxidative degradation .

Biological Activity

(3,5-Dimethylpyridin-2-yl)methyl acetate is a chemical compound with diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound (3,5-Dimethylpyridin-2-yl)methyl acetate has the molecular formula C11H15NO2 and a molecular weight of 195.25 g/mol. It features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and an acetate group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological properties.

Research indicates that (3,5-Dimethylpyridin-2-yl)methyl acetate interacts with various biological targets, including enzymes and receptors. The acetate functional group allows for hydrolysis, producing the corresponding alcohol and acetic acid, which can further participate in biological processes. Its interaction with cytochrome P450 enzymes suggests potential implications for drug metabolism and pharmacokinetics.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Target |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth through disruption of cell wall synthesis | Gram-positive and Gram-negative bacteria |

| Antioxidant | Scavenges free radicals, reducing oxidative stress | Cellular antioxidant pathways |

| Antiplatelet | Inhibits platelet aggregation, potentially reducing thrombosis risk | Platelet receptors |

| Cytochrome P450 Inhibition | Alters drug metabolism by inhibiting specific cytochrome P450 enzymes | CYP3A4, CYP2D6 |

Synthesis Methods

(3,5-Dimethylpyridin-2-yl)methyl acetate can be synthesized using various methods. One common approach involves the reaction of 3,5-dimethylpyridine with acetic anhydride in the presence of a catalyst. This method allows for high yields and purity of the desired compound.

Table 2: Synthesis Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acetic Anhydride Reaction | 3,5-Dimethylpyridine + Acetic Anhydride | Reflux in organic solvent | 85% |

| Esterification | 3,5-Dimethylpyridine + Acetic Acid | Acid catalyst at room temperature | 75% |

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique biological profile of (3,5-Dimethylpyridin-2-yl)methyl acetate. For instance, compounds like (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol exhibit different biological activities due to variations in functional groups.

Table 3: Comparison with Similar Compounds

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| (3,5-Dimethylpyridin-2-yl)methyl acetate | Antimicrobial, antiplatelet | Acetate group enhances solubility |

| (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | Antioxidant | Presence of methoxy group alters reactivity |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of (3,5-Dimethylpyridin-2-yl)methyl acetate against various bacterial strains. Results demonstrated significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting its potential as a therapeutic agent in treating infections .

- Antiplatelet Effects : Research on the antiplatelet properties revealed that this compound effectively inhibited platelet aggregation in vitro. This activity may position it as a candidate for developing new antithrombotic therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.